ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It contains both an oxazole ring and a triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with an appropriate aldehyde under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be formed by cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile.
Coupling of the Rings: The triazole and oxazole rings are then coupled through a nucleophilic substitution reaction, where the amino group of the triazole reacts with a halomethyl oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles such as amines, and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
Ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and oxazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their conformation and activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains a tetrazole ring instead of an oxazole ring.
1,2,4-triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
Ethyl 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate is unique due to the combination of the triazole and oxazole rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H11N5O3 |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
ethyl 5-[(3-amino-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H11N5O3/c1-2-16-8(15)7-3-6(17-13-7)4-14-5-11-9(10)12-14/h3,5H,2,4H2,1H3,(H2,10,12) |
InChI Key |
SXKOVRJCFRCBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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